molecular formula C18H19F3N2O B5670192 4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol

Cat. No.: B5670192
M. Wt: 336.4 g/mol
InChI Key: WMCGZBKJZXAXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol typically involves the reaction of 4-(trifluoromethyl)phenol with piperazine derivatives. One common method involves the use of diphenylvinylsulfonium triflate as a reagent, which facilitates the cyclization of 1,2-diamine derivatives to form the piperazine ring . The reaction conditions often include the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput screening techniques to identify optimal reaction conditions and catalysts. The use of Escherichia coli as an expression system has also been explored for the production of related compounds .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as an enzyme inhibitor and its utility in various industrial applications .

Properties

IUPAC Name

4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O/c19-18(20,21)15-2-1-3-16(12-15)23-10-8-22(9-11-23)13-14-4-6-17(24)7-5-14/h1-7,12,24H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCGZBKJZXAXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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